molecular formula C10H12O2 B12556248 But-2-en-1-yl hex-2-en-4-ynoate CAS No. 189149-85-7

But-2-en-1-yl hex-2-en-4-ynoate

Cat. No.: B12556248
CAS No.: 189149-85-7
M. Wt: 164.20 g/mol
InChI Key: ZBYAAXFGFLIQIV-UHFFFAOYSA-N
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Description

But-2-en-1-yl hex-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes both alkene and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-en-1-yl hex-2-en-4-ynoate can be achieved through several methods. One common approach involves the esterification of but-2-en-1-ol with hex-2-en-4-ynoic acid. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-yl hex-2-en-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: But-2-en-1-yl hex-2-en-4-ynoic acid.

    Reduction: But-2-en-1-yl hex-2-en-4-ene or but-2-en-1-yl hexane.

    Substitution: But-2-en-1-yl hex-2-en-4-ynamide.

Scientific Research Applications

But-2-en-1-yl hex-2-en-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of but-2-en-1-yl hex-2-en-4-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    But-2-en-1-yl hex-2-en-4-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    But-2-en-1-yl hex-2-en-4-ynamide: Similar structure but with an amide group instead of an ester.

    But-2-en-1-yl hex-2-en-4-ene: Similar structure but with an alkene group instead of an alkyne.

Uniqueness

But-2-en-1-yl hex-2-en-4-ynoate is unique due to the presence of both alkene and alkyne functional groups, which confer distinct reactivity and potential for diverse applications. This dual functionality allows for a wide range of chemical transformations and makes the compound a valuable intermediate in organic synthesis.

Properties

CAS No.

189149-85-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

but-2-enyl hex-2-en-4-ynoate

InChI

InChI=1S/C10H12O2/c1-3-5-7-8-10(11)12-9-6-4-2/h4,6-8H,9H2,1-2H3

InChI Key

ZBYAAXFGFLIQIV-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC(=O)C=CC#CC

Origin of Product

United States

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